molecular formula C3H4ClNO4S B2491136 2-oxo-1,3-oxazolidine-3-sulfonyl Chloride CAS No. 710286-63-8

2-oxo-1,3-oxazolidine-3-sulfonyl Chloride

Cat. No.: B2491136
CAS No.: 710286-63-8
M. Wt: 185.58
InChI Key: WMZYIKJSQHNJNC-UHFFFAOYSA-N
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Description

2-oxo-1,3-oxazolidine-3-sulfonyl Chloride is a useful research compound. Its molecular formula is C3H4ClNO4S and its molecular weight is 185.58. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis

Polymer-supported sulfonyl chloride, including 2-oxo-1,3-oxazolidine-3-sulfonyl chloride, is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This synthesis method is important for preparing compounds with antibacterial activity, and the target compounds can be prepared with high enantiopurity, making them valuable in drug development (Holte, Thijs, & Zwanenburg, 1998).

Biological Activity Evaluation

1,3-Oxazolidine-2-one, a key component in many drugs, is used in creating new derivatives with amide, sulfonamide, and thiourea moieties. These derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria. The study also explored the compounds' genotoxicity, cytotoxicity, and ADME parameters, indicating their potential as drug candidates (Karaman et al., 2018).

Aminohydroxylation of Olefins

N-sulfonyl oxaziridines, related to this compound, react with olefins in the presence of iron salts to form 1,3-oxazolidines. This process is significant for accessing 1,2-aminoalcohols with specific regioselectivity, offering a pathway to synthesize complex molecular structures (Williamson & Yoon, 2010).

Constrained Peptidomimetics

2-oxo-1,3-oxazolidine-4-carboxylic acids, derived from similar sulfonyl compounds, are used to synthesize constrained peptidomimetics. These compounds, obtained through solid-phase synthesis, have potential applications in developing novel pharmaceuticals and therapeutic agents (Gentilucci et al., 2011).

Synthesis of Tetrahydrothiophene Derivatives

1,3-Oxazolidines, including those derived from this compound, are used as chiral precursors in synthesizing optically active compounds. They play a role in creating derivatives of tetrahydrothiophene 1,1-dioxides, which are used for synthesizing biologically active heterocyclic compounds (Zarovnaya, Dul’nev, & Palchikov, 2015).

Mechanism of Action

The mechanism of action for 2-oxo-1,3-oxazolidine-3-sulfonyl chloride is not specified in the available resources. Oxazolidines, in general, have unique mechanisms of action that have attracted interest in developing derivatives with potent activity and broad spectrum .

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-oxo-1,3-oxazolidine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO4S/c4-10(7,8)5-1-2-9-3(5)6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZYIKJSQHNJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710286-63-8
Record name 2-oxo-1,3-oxazolidine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1.13 ml of 2-bromoethanol (15.9 mmol, 1.0 eq) in dichloromethane (20 ml) was slowly added to a solution of 2.25 g of chlorosulfonyl isocyanate (15.9 mmol, 1.0 eq) in dichloromethane (100 ml) under argon at 0° C. in such a way that the temperature did not exceed 10° C. After the addition was complete, stirring was continued at 0° C. for 30 min. The product obtained in this way was directly reacted further in the next step.
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